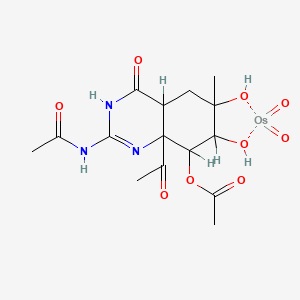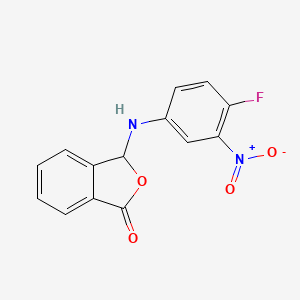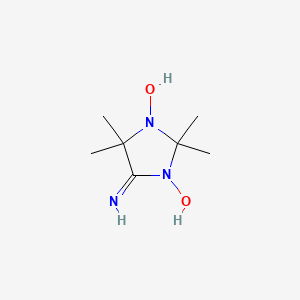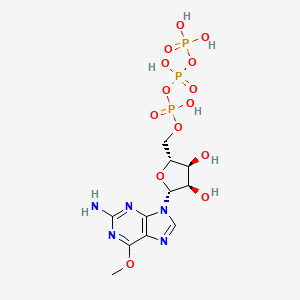
O(6)-Methylguanosine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O(6)-Methylguanosine triphosphate: is a modified nucleoside triphosphate that plays a significant role in various biochemical processes. It is derived from guanosine triphosphate, where the oxygen atom at the sixth position of the guanine base is replaced by a methyl group. This modification can impact the molecule’s interaction with enzymes and other biomolecules, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-Methylguanosine triphosphate typically involves the methylation of guanosine triphosphate. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as methyltransferases can be used to catalyze the methylation of guanosine triphosphate in a more controlled and efficient manner .
Análisis De Reacciones Químicas
Types of Reactions: O(6)-Methylguanosine triphosphate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other modified nucleotides.
Substitution: The methyl group can be substituted with other functional groups to create a range of analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used to substitute the methyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various methylated and demethylated nucleotides, which can be further utilized in biochemical assays and research .
Aplicaciones Científicas De Investigación
O(6)-Methylguanosine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the specificity and mechanism of methyltransferases.
Biology: The compound is employed in studies of DNA and RNA methylation, which are crucial for understanding gene expression and regulation.
Medicine: this compound is used in the development of antiviral and anticancer therapies, as it can interfere with the replication of viral genomes and cancer cell proliferation.
Mecanismo De Acción
The mechanism by which O(6)-Methylguanosine triphosphate exerts its effects involves its interaction with enzymes and nucleic acids. The methyl group at the sixth position of the guanine base can disrupt normal base pairing and recognition by enzymes, leading to altered biochemical pathways. This modification can inhibit the activity of DNA and RNA polymerases, affecting the replication and transcription processes .
Comparación Con Compuestos Similares
O(6)-Methylguanine: A simpler analog that lacks the triphosphate group.
Guanosine triphosphate: The unmodified parent compound.
O(6)-Benzylguanine: Another modified nucleoside with a benzyl group instead of a methyl group.
Uniqueness: O(6)-Methylguanosine triphosphate is unique due to its specific methylation at the sixth position, which provides distinct biochemical properties. This modification allows it to be used as a precise tool in studying methylation processes and their effects on nucleic acid function .
Propiedades
Número CAS |
99404-63-4 |
|---|---|
Fórmula molecular |
C11H18N5O14P3 |
Peso molecular |
537.21 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(28-10)2-27-32(22,23)30-33(24,25)29-31(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
GLIPDAOPPNSQCA-KQYNXXCUSA-N |
SMILES isomérico |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canónico |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




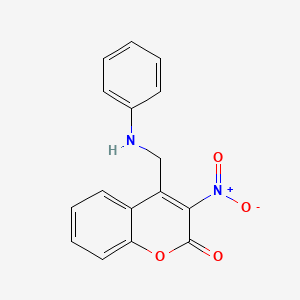
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
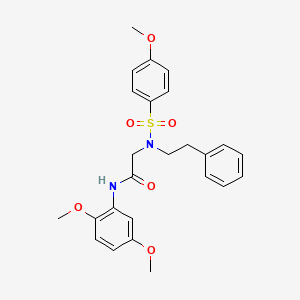

![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)


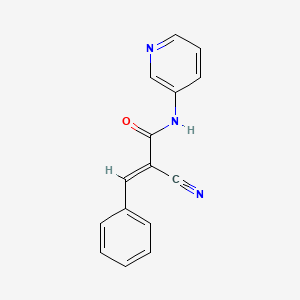
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
